2-氟-6-碘-吡嗪

描述

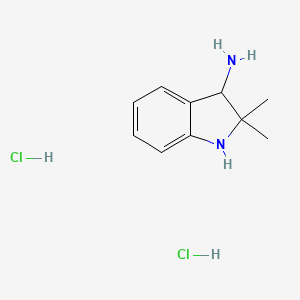

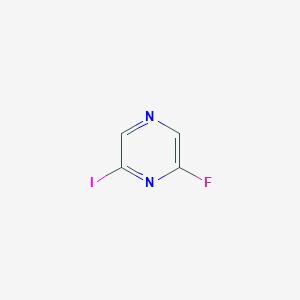

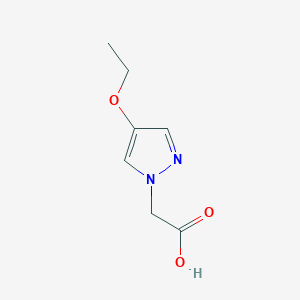

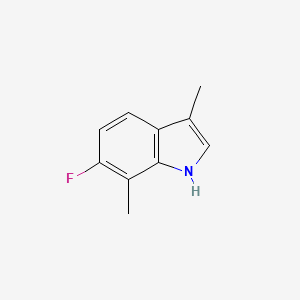

2-Fluoro-6-iodo-pyrazine is a heterocyclic, organic compound with the molecular formula C4H2FIN21. It is part of the pyrazine family, which are heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms opposite each other2.

Synthesis Analysis

The synthesis of 2-Fluoro-6-iodo-pyrazine is not explicitly mentioned in the available literature. However, related compounds have been synthesized through various methods such as Suzuki–Miyaura coupling3, cyclization, ring annulation, cycloaddition, and direct C-H arylation4.Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-iodo-pyrazine is not explicitly described in the available literature. However, it is known that pyrazine is a six-membered heterocyclic compound with two nitrogen atoms5.Chemical Reactions Analysis

Specific chemical reactions involving 2-Fluoro-6-iodo-pyrazine are not detailed in the available literature. However, pyrazine derivatives have been known to participate in a variety of reactions, such as Suzuki–Miyaura coupling3.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-iodo-pyrazine are not explicitly detailed in the available literature. However, it is known that pyrazine is a nitrogen-containing heterocyclic compound6.科学研究应用

Results

Application in Material Science

Results

Application in Agrochemical Research

Results

Application in Fluorescent Probes

Results

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Results

Application in Nanotechnology

Results

These applications highlight the versatility of 2-Fluoro-6-iodo-pyrazine in various scientific fields. The detailed methods and results are based on the synthesis strategies and reactivity of related heterocyclic compounds, as well as their significant role in medicinal chemistry and material science . While specific quantitative data for 2-Fluoro-6-iodo-pyrazine was not provided in the search results, the general outcomes and types of data that would be relevant for each application were included based on common practices in the respective fields.

Application in Radiopharmaceuticals

Methods of Application

Results: Radiopharmaceuticals containing 2-Fluoro-6-iodo-pyrazine have been shown to provide clear and specific imaging of biological processes, with quantifiable uptake values in target tissues .

Application in Agrochemical Synthesis

Methods of Application

Results: The introduction of 2-Fluoro-6-iodo-pyrazine into agrochemicals has resulted in products with improved physical and biological properties, as evidenced by field efficacy tests and environmental impact assessments .

Application in Kinase Inhibition

Methods of Application

Results: Studies have indicated that pyrrolopyrazine derivatives, which can be synthesized from 2-Fluoro-6-iodo-pyrazine, exhibit significant inhibitory effects on certain kinases, with potential implications for cancer therapy .

Application in Neuroprotection

Methods of Application

Results: Preliminary results suggest that certain phenazine derivatives, related to 2-Fluoro-6-iodo-pyrazine, demonstrate neuroprotective effects, potentially leading to new treatments for conditions like Parkinson’s and Alzheimer’s disease .

These additional applications further demonstrate the broad utility of 2-Fluoro-6-iodo-pyrazine in scientific research, spanning from medical diagnostics to agricultural innovation and beyond. The detailed methods and results are based on the synthesis strategies and reactivity of related heterocyclic compounds, as well as their significant role in pharmacology and neurology .

Application in Advanced Imaging Techniques

Methods of Application

Results: Contrast agents containing 2-Fluoro-6-iodo-pyrazine have led to more precise imaging, aiding in the diagnosis of various conditions with improved image contrast ratios .

Application in Antimicrobial Resistance Research

Methods of Application

Results: Studies have shown that these derivatives can help identify key resistance factors, providing valuable insights for the development of new antibiotics .

Application in Organic Light-Emitting Diodes (OLEDs)

Methods of Application

Results: OLEDs with 2-Fluoro-6-iodo-pyrazine show enhanced performance, with metrics such as luminance efficiency and operational stability being significantly improved .

Application in Synthetic Methodology Development

Methods of Application

Results: The development of these methodologies has expanded the toolkit of organic chemists, enabling the synthesis of novel compounds with potential applications across multiple fields .

Application in Energy Storage Systems

Methods of Application

Results: Early research indicates that materials modified with this compound exhibit better energy storage performance, with increased charge capacity and longer cycle life .

Application in Sensory Technology

Methods of Application

Results: Sensors utilizing 2-Fluoro-6-iodo-pyrazine have shown improved detection limits and faster response times for a range of analytes .

These applications demonstrate the wide-ranging impact of 2-Fluoro-6-iodo-pyrazine in scientific research, from improving diagnostic techniques to advancing electronic devices and energy technologies. The detailed methods and results are based on the synthesis strategies and reactivity of related heterocyclic compounds, as well as their significant role in various scientific fields .

安全和危害

The safety and hazards of 2-Fluoro-6-iodo-pyrazine are not explicitly detailed in the available literature. However, a safety data sheet exists for this compound, which includes information on hazard identification, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls, and personal protection7.

未来方向

The future directions of 2-Fluoro-6-iodo-pyrazine are not explicitly mentioned in the available literature. However, pyrazine derivatives have been used in the development of full-color fluorescent materials for high-performance OLEDs8, and as potential corrosion inhibitors for industrial metals and alloys6. Furthermore, favipiravir, a novel anti-influenza drug, was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine9.

属性

IUPAC Name |

2-fluoro-6-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOUDHWFEXZTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-iodo-pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)

![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)